molecular formula C9H5N3O5 B12276989 3-(4-Nitrophenyl)-1,2,4-oxadiazole-5-carboxylic acid

3-(4-Nitrophenyl)-1,2,4-oxadiazole-5-carboxylic acid

Cat. No.: B12276989
M. Wt: 235.15 g/mol
InChI Key: YPVCHNLZMDQHTE-UHFFFAOYSA-N
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Description

3-(4-Nitrophenyl)-1,2,4-oxadiazole-5-carboxylic acid is a heterocyclic compound characterized by a 1,2,4-oxadiazole core substituted at the 3-position with a 4-nitrophenyl group and at the 5-position with a carboxylic acid moiety. Its molecular formula is C₉H₅N₃O₅, with an average molecular mass of 235.16 g/mol and a monoisotopic mass of 235.023 g/mol .

This compound is part of a broader class of 1,2,4-oxadiazole derivatives studied for applications in agrochemicals (e.g., nematicides ) and pharmaceuticals due to their stability and bioactivity. Its structural features make it a candidate for further derivatization, such as esterification or amidation, to optimize physicochemical properties.

Preparation Methods

Cyclization of Amidoxime Intermediates

Formation of Amidoxime from Nitrile

The synthesis begins with the conversion of 4-nitrobenzonitrile to 4-nitrobenzamidoxime via reaction with hydroxylamine hydrochloride in methanol or ethanol under reflux (60–80°C, 4–6 h). This step proceeds with high efficiency, typically achieving yields exceeding 85%. The amidoxime intermediate serves as the foundational precursor for oxadiazole ring formation.

Cyclization with Carbon Disulfide

The amidoxime undergoes cyclization with carbon disulfide in the presence of potassium hydroxide (KOH) or sodium hydroxide (NaOH). For example, refluxing 4-nitrobenzamidoxime with carbon disulfide in ethanol (80°C, 10–12 h) generates ethyl 3-(4-nitrophenyl)-1,2,4-oxadiazole-5-carboxylate. Key parameters influencing yield include:

Parameter Optimal Condition Yield (%)
Solvent Ethanol 78–82
Base KOH (2 equiv) 80
Temperature 80°C 78

Hydrolysis to Carboxylic Acid

The ester group is hydrolyzed under basic conditions (2 M NaOH, reflux, 6–8 h) to yield the target carboxylic acid. Acidic hydrolysis (conc. HCl, ethanol, 80°C) is less common due to competing nitro group reduction but remains viable under controlled conditions.

One-Pot Synthesis from Nitriles and Hydroxylamine

Amidoxime Formation and Esterification

A streamlined one-pot protocol involves sequential amidoxime formation, esterification, and cyclization. 4-Nitrobenzonitrile reacts with hydroxylamine in tetrahydrofuran (THF) to form the amidoxime, which is subsequently treated with crotonoyl chloride to yield an intermediate ester. Solvent-free conditions at 80°C enhance reaction efficiency, reducing side-product formation.

Cyclization in Dimethyl Sulfoxide (DMSO)

Cyclization of the ester intermediate occurs in DMSO at 120°C, facilitating dehydration and ring closure. This method achieves yields of 70–75% with minimal purification requirements.

Step Conditions Yield (%)
Amidoxime formation THF, 80°C, 3 h 90
Esterification Crotonoyl chloride, THF 85
Cyclization DMSO, 120°C, 2 h 75

Hydrolysis Optimization

Post-cyclization hydrolysis employs 1 M NaOH at 60°C for 4 h, yielding 3-(4-nitrophenyl)-1,2,4-oxadiazole-5-carboxylic acid in 88% purity.

Copper-Catalyzed Arylation and Functionalization

Starting from Carboxylic Acids

A novel one-pot strategy utilizes carboxylic acids directly, bypassing ester intermediates. 4-Nitrobenzoic acid reacts with N-isocyaniminotriphenylphosphorane (NIITP) in 1,4-dioxane (80°C, 3 h) to form a monosubstituted oxadiazole. Copper(I) iodide (20 mol%) and 1,10-phenanthroline (40 mol%) catalyze subsequent arylation with aryl iodides, though this step is omitted for the target compound.

Direct Synthesis of Carboxylic Acid Derivatives

By substituting aryl iodides with hydrolyzable esters, the method directly affords carboxylic acids. For instance, refluxing the oxadiazole intermediate with aqueous NaOH (2 M, 6 h) achieves quantitative conversion.

Catalyst System Temperature (°C) Yield (%)
CuI/Phenanthroline 120 82
Base Cs2CO3 78

Patent-Based Synthesis Using β-Keto Esters

Reaction of Amidoxime with β-Keto Esters

A patented method condenses 4-nitrobenzamidoxime with methyl pivaloylacetate in the presence of potassium carbonate (K2CO3) under vacuum (40–60 mmHg, 85°C, 12 h). This yields a β-keto-oxadiazole intermediate, which is hydrolyzed to the carboxylic acid using acetic acid.

Hydrolysis and Crystallization

Controlled hydrolysis at 70°C with aqueous acetic acid (50% v/v) followed by cooling (0–5°C) precipitates the pure carboxylic acid in 80% yield.

Parameter Condition Outcome
Hydrolysis agent Acetic acid/H2O Complete conversion
Crystallization 0–5°C, methanol 99% purity

Comparative Analysis of Methods

Method Advantages Limitations Yield (%)
Amidoxime Cyclization High purity, scalable Multi-step, long reaction times 78–82
One-Pot Synthesis Reduced purification steps Requires high-temperature DMSO 70–75
Copper-Catalyzed Direct carboxylic acid utilization Complex catalyst system 78–82
Patent-Based High yield, single-pot adaptation Specialized equipment needed 80

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitrophenyl)-1,2,4-oxadiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Major Products

    Oxidation: Formation of nitro derivatives with additional oxygen functionalities.

    Reduction: Formation of 3-(4-aminophenyl)-1,2,4-oxadiazole-5-carboxylic acid.

    Substitution: Formation of esters or amides of the oxadiazole compound.

Scientific Research Applications

Anticancer Research

The derivatives of 1,2,4-oxadiazole compounds, including 3-(4-nitrophenyl)-1,2,4-oxadiazole-5-carboxylic acid, have shown significant promise as anticancer agents. Recent studies have highlighted their ability to induce apoptosis in cancer cells and inhibit tumor growth.

  • Mechanism of Action : These compounds often function by disrupting cellular processes related to DNA replication and cell cycle progression. For instance, specific derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50_{50} values in the micromolar range .
CompoundCell LineIC50_{50} (µM)
This compoundMCF-70.65
This compoundHCT-1160.48

Antibacterial Properties

In addition to anticancer properties, some derivatives of the oxadiazole class have demonstrated antibacterial activity. Studies indicate that these compounds can inhibit the growth of certain bacterial strains, making them candidates for further development as antimicrobial agents .

Nematicidal Activity

Recent research has explored the use of 1,2,4-oxadiazole derivatives as nematicides. The compound has been evaluated for its efficacy against plant-parasitic nematodes like Meloidogyne incognita. Results suggest that certain derivatives exhibit significant nematicidal activity, offering a potential solution for crop protection .

CompoundTarget NematodeEfficacy
This compoundMeloidogyne incognitaEffective

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to achieve the desired product. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and Mass Spectrometry are employed to confirm the structure and purity of the synthesized compound .

Mechanism of Action

The mechanism of action of 3-(4-Nitrophenyl)-1,2,4-oxadiazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group can undergo redox reactions, which may contribute to its biological activity by generating reactive oxygen species or altering cellular redox states .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Variations in Physical and Chemical Properties

The table below compares 3-(4-nitrophenyl)-1,2,4-oxadiazole-5-carboxylic acid with analogous compounds differing in substituents at the 3- and 5-positions:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents logP Melting Point (°C) Notable Properties/Applications
This compound C₉H₅N₃O₅ 235.16 4-Nitrophenyl, carboxylic acid 1.82* Not reported Agrochemical potential
3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid C₉H₅ClN₂O₃ 224.61 4-Chlorophenyl, carboxylic acid 2.35* Not reported Higher lipophilicity
3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid C₉H₅FN₂O₃ 208.15 4-Fluorophenyl, carboxylic acid 1.64* Not reported Enhanced metabolic stability
3-Phenyl-1,2,4-oxadiazole-5-carboxylic acid C₉H₆N₂O₃ 190.16 Phenyl, carboxylic acid 1.28* Not reported Baseline for SAR studies
3-(4-Trifluoromethylphenyl)-1,2,4-oxadiazole-5-carboxylic acid C₁₀H₅F₃N₂O₃ 264.16 4-CF₃-phenyl, carboxylic acid 2.87* Not reported High electron-withdrawing effect
3-(4-Carboxy-1-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole-5-carboxylic acid C₈H₆N₄O₅ 238.16 Pyrazole-carboxylic acid -0.53* Not reported Bifunctional acidity
3-(4-Nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole C₁₆H₁₃N₃O₃ 295.30 4-Nitrophenyl, phenylethyl 4.71 Not reported High lipophilicity

*Estimated using fragment-based methods.

Key Observations:

  • Lipophilicity: Alkyl or aromatic substituents (e.g., phenylethyl in ) significantly increase logP, favoring membrane permeability but reducing aqueous solubility.
  • Bifunctional Derivatives: Compounds like the pyrazole-carboxylic acid derivative exhibit dual acidic sites, enabling diverse salt formation or coordination chemistry.

Nematicidal Activity

Derivatives of 1,2,4-oxadiazole-5-carboxylic acid, including those with amide or ester groups, demonstrate potent activity against plant-parasitic nematodes. For example, methyl or ethyl esters of 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid show enhanced bioavailability compared to the carboxylic acid form, making them effective seed treatments .

Pharmacological Potential

  • Antihypertensive Activity: Ethyl 3-[(4-chlorophenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxylate (similar to ) exhibits activity in rat models, suggesting sulfonylmethyl groups enhance cardiovascular targeting.
  • Antimicrobial Properties: Fluorophenyl-substituted oxadiazoles (e.g., 3-(4-fluorophenyl) variant ) show improved metabolic stability, making them candidates for antibiotic development.

Biological Activity

3-(4-Nitrophenyl)-1,2,4-oxadiazole-5-carboxylic acid is an organic compound belonging to the oxadiazole class, which has garnered attention for its diverse biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

  • Chemical Formula : C9_9H5_5N3_3O5_5
  • Molecular Weight : 235.15 g/mol
  • IUPAC Name : this compound
  • Structure : The compound features a nitrophenyl group attached to a 1,2,4-oxadiazole ring with a carboxylic acid substituent.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Research has shown that derivatives of oxadiazoles exhibit significant antimicrobial properties. In particular:

  • Antibacterial Activity : Compounds similar to 3-(4-nitrophenyl)-1,2,4-oxadiazole have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Studies indicate that modifications to the oxadiazole structure can enhance antibacterial potency .

Anticancer Properties

The compound has been evaluated for its cytotoxic effects against several cancer cell lines. Notable findings include:

  • Cytotoxicity : In vitro studies revealed that oxadiazole derivatives exhibit selective cytotoxicity towards tumor cells compared to normal cells. For instance, compounds derived from the oxadiazole framework have shown IC50_{50} values in the micromolar range against various cancer types, including colon and breast cancers .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound has been noted for its inhibitory effects on enzymes such as carbonic anhydrase and histone deacetylases (HDAC), which are implicated in cancer progression and inflammation .

Research Findings and Case Studies

Several studies have focused on the synthesis and evaluation of oxadiazole derivatives, including this compound:

StudyFindings
Novel 1,2,4-Oxadiazole DerivativesDemonstrated diverse biological activities including anticancer and antimicrobial effects.
Design and SynthesisHighlighted the cytotoxic selectivity of oxadiazoles against tumor cells over normal cells.
Antimicrobial ActivityReported strong antibacterial activity against Pseudomonas aeruginosa and Staphylococcus aureus.

Properties

Molecular Formula

C9H5N3O5

Molecular Weight

235.15 g/mol

IUPAC Name

3-(4-nitrophenyl)-1,2,4-oxadiazole-5-carboxylic acid

InChI

InChI=1S/C9H5N3O5/c13-9(14)8-10-7(11-17-8)5-1-3-6(4-2-5)12(15)16/h1-4H,(H,13,14)

InChI Key

YPVCHNLZMDQHTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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